molecular formula C7H6BNO2 B130453 3-Cyanophenylboronic acid CAS No. 150255-96-2

3-Cyanophenylboronic acid

Cat. No.: B130453
CAS No.: 150255-96-2
M. Wt: 146.94 g/mol
InChI Key: XDBHWPLGGBLUHH-UHFFFAOYSA-N
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Description

3-Cyanophenylboronic acid, also known as 3-cyanobenzeneboronic acid, is an organic compound with the molecular formula ( \text{C}_7\text{H}_6\text{BNO}_2 ). It is a boronic acid derivative that contains a cyanide group attached to a phenyl ring. This compound is a white to off-white crystalline solid and is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Safety and Hazards

3-Cyanophenylboronic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

3-Cyanophenylboronic acid has critical roles in the areas of synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis . It is expected to continue playing a significant role in these fields and more research is likely to be conducted to explore its potential uses.

Mechanism of Action

Target of Action

3-Cyanophenylboronic acid is primarily used as an intermediate in the synthesis of various compounds . It is known to interact with palladium in Suzuki-Miyaura coupling reactions , a widely-used method for forming carbon-carbon bonds . The compound’s primary target is therefore the palladium catalyst used in these reactions .

Mode of Action

The mode of action of this compound involves its interaction with the palladium catalyst in Suzuki-Miyaura coupling reactions . In these reactions, the palladium catalyst undergoes an oxidative addition with an electrophilic organic group, forming a new palladium-carbon bond . The this compound then undergoes transmetalation, transferring the boron-bound organic group to the palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental to many biochemical pathways . The downstream effects of this reaction can vary widely depending on the specific compounds being coupled .

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable boronate complexes under physiological conditions .

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including piperidine-based MCH R1 antagonists, 4-aryl-1,8-naphthyridin-2(1H)-ones, and biaryl-based phenylalanine amino acid analogs .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction requires a base and is typically performed in an aqueous or alcoholic solvent . The reaction is also sensitive to the presence of oxygen and moisture, so it is often carried out under an inert atmosphere . The stability of this compound can be affected by exposure to light, heat, and moisture, so it should be stored in a cool, dry place .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanophenylboronic acid can be synthesized through various methods. One common method involves the reaction of phenylboronic acid with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, this compound can be produced by the direct borylation of 3-cyanophenyl halides using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.

    Reduction: Reduction reactions can convert the cyanide group to an amine group, resulting in the formation of 3-aminophenylboronic acid.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the position of the cyanide group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis, particularly for the formation of biaryl compounds through Suzuki-Miyaura coupling .

Properties

IUPAC Name

(3-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBHWPLGGBLUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370216
Record name 3-Cyanophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150255-96-2
Record name 3-Cyanophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150255-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyanophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 g of 3-bromobenzonitrile was dissolved in 100 ml of dry THF and, under a nitrogen atmosphere, 37.6 ml of triisopropoxyborane was added. This solution was cooled to −78° C., and 98.3 ml of 1.6M n-butyllithium hexane solution was dropped for 30 min. with stirring. After stirring at room temperature for 30 min., it was cooled to 0° C., 220 ml of 4M sulfuric acid was added. This solution was refluxed with heating overnight, and then cooled to 0° C. again. 340 ml of 5M sodium hydroxide was added, and extracted with 200 ml of diethyl ether. The aqueous layer was removed, and 6M hydrochloric acid was added until the pH was 2. It was extracted twice with 300 ml of ethyl acetate, dried with magnesium sulfate, and then the solvent was removed. The resulting crude product was recrystallized from DMF-water to produce 11.6 g (72%) of the title compound as acicular light-yellow crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37.6 mL
Type
reactant
Reaction Step Two
Name
n-butyllithium hexane
Quantity
98.3 mL
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
reactant
Reaction Step Four
Quantity
340 mL
Type
reactant
Reaction Step Five
Yield
72%

Synthesis routes and methods II

Procedure details

In a three-necked flask with a capacity 3 liters, 123.4 g of the 3-formylphenylboronic acid prepared in Production Example 2, 68.6 g of hydroxylamine hydrochloride, 1050 ml of formic acid and 112.1 g of sodium formate are placed and mixed with each other. The resultant mixture liquid was heated for 8 hours while refluxing. The resultant reaction mixture liquid was left to stand in the ambient atmosphere for one night. Thereafter, in the case where a precipitate was generated in the reaction mixture liquid, this mixture liquid was agitated while cooling with ice and, in the case where no precipitate was generated in the reaction mixture liquid, the mixture liquid was mixed with a small amount of precipitation seed particles and agitated. From the resultant reaction mixture liquid, the solid precipitate was collected, by filtration and dried. The target compound, 3-cyanophenylboronic acid was obtained in an amount of 82.0 g. The yield thereof was 68%. The results of the 1H-NMR measurement of the target compound (200 MHz, δ ppm, CDCl3) were shown below.
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
68.6 g
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reactant
Reaction Step One
Quantity
112.1 g
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reactant
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1050 mL
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Synthesis routes and methods III

Procedure details

3-Bromobenzonitrile (3.6 g, 20 mmol) in anhydrous THF (100 ml) is treated with triisopropyl borate (13 ml, 56 mmol) followed by 1.6 M butyllithium in hexane (14 ml, 22 mmol) over 15 min. at −78° C. The reaction is stirred at −78° C. for 45 min . then warmed to room temperature over 60 min. The reaction mixture is poured into 40 ml 2 N HCl and the precipitated solid is collected . The filter cake is washed with water (3×) and methylene chloride (3×) to yield 3-cyanophenyl boronic acid (2.3 g, 15.6 mmol). 1H NMR (CDCl3, 300 MHz) δ 8.4 (br, 2H), 8.13 (s, 1H), 8.07 (d, 1H), 7.85 (d, 1H), 7.55 (t, 1H). EI MS M+ 147.
Quantity
3.6 g
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reactant
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13 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

20 g of 3-bromobenzonitrile was dissolved in 100 ml of dry THF, and then mixed with 37.6 ml of triisopropoxyborane in the atmosphere of nitrogen. The solution was cooled at −78° C., and then 98.3 ml of a 1.6M n-butyl lithium hexane solution was dropwisely added to the cooled solution for about 30 minutes with stirring. The mixture was stirred at room temperature for 30 minutes, cooled at 0° C. and mixed with 220 ml of 4M sulfuric acid. The solution was heated and refluxed overnight, again cooled at 0° C., mixed with 340 ml of a 5M aqueous solution of sodium hydroxide, and then extracted with 200 ml of diethyl ether. The aqueous phase was separated, mixed with 6M hydrochloric acid until to give pH 2, and then twice extracted with 300 ml of ethyl acetate. The obtained ethyl acetate layer was dried over MgSO4, and the solvent was distilled away. The obtained crude product was recrystallized from DMF-water to obtain 11.6 g (72%) of the title compound as needle-like pale yellow crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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37.6 mL
Type
reactant
Reaction Step Two
Name
n-butyl lithium hexane
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0 (± 1) mol
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reactant
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220 mL
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aqueous solution
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reactant
Reaction Step Five
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Yield
72%

Synthesis routes and methods V

Procedure details

In 100 ml of anhydrous tetrahydrofuran, was dissolved 20 g of 3-bromobenzonitrile. To the resulting solution, was added 37.6 ml of triisopropoxyborane under a nitrogen atmosphere. The formed solution was cooled to −78° C., and 98.3 ml of a 1.6 M solution of n-butyllithium in hexane was dropped thereinto under stirring for about 30 minutes. After stirring the resulting mixture at room temperature for 30 minutes, the mixture was then cooled to 0° C., and 220 ml of a 4 M sulfuric acid was added. The prepared solution was refluxed overnight and subsequently recooled to 0C. To the cooled solution, was added 340 ml of a 5 M aqueous solution of sodium hydroxide. The resulting solution was extracted with 200 ml of diethyl ether, and an aqueous layer was separated. To the aqueous layer, was added a 6 M hydrochloric acid until pH attained 2. The resulting mixture was extracted with 300 ml of ethyl acetate twice. The extract was dried over magnesium sulfate, and the solvent was then evaporated. The resulting crude product was recrystallized from dimethylformamide-water to provide 11.6 g (72%) of the title compound as a needlelike light-yellow crystal.
Quantity
37.6 mL
Type
reactant
Reaction Step One
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solution
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Type
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Reaction Step Five
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20 g
Type
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100 mL
Type
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Reaction Step Six
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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